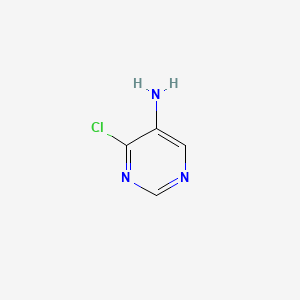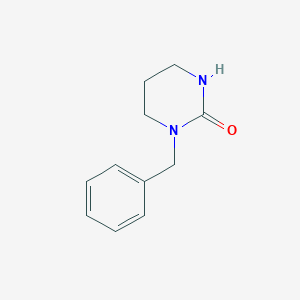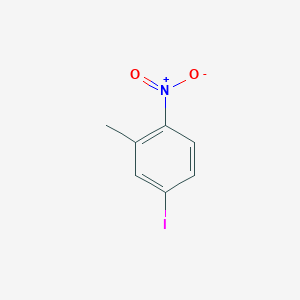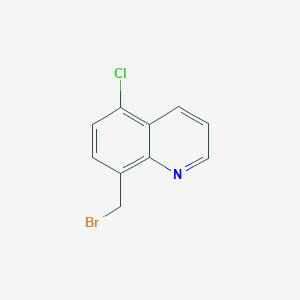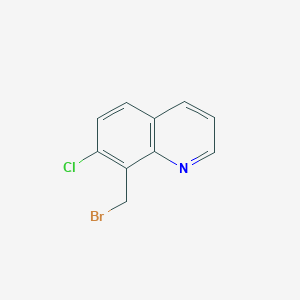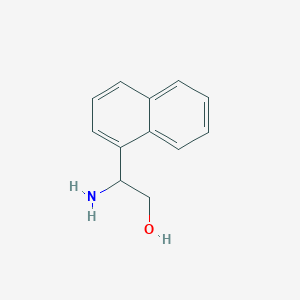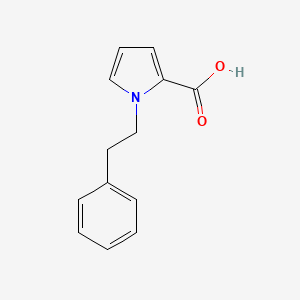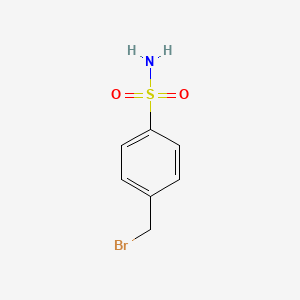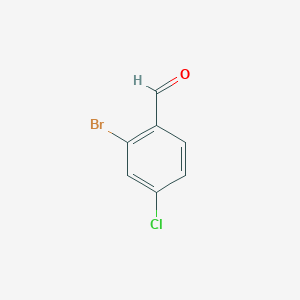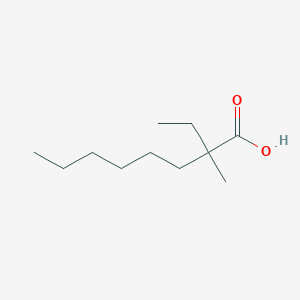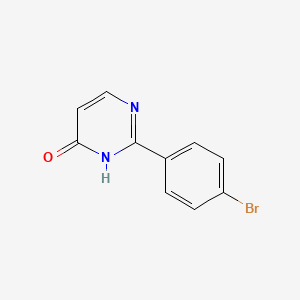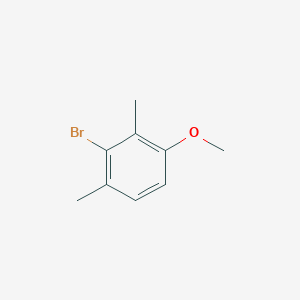
2-Bromo-4-methoxy-1,3-dimethylbenzene
Übersicht
Beschreibung
2-Bromo-4-methoxy-1,3-dimethylbenzene is a brominated aromatic compound with methoxy and methyl substituents on the benzene ring. It is related to various compounds studied for their chemical reactivity and potential applications in organic synthesis and material science. The compound's structure includes a bromine atom, which is a common functional group in organic chemistry used for further chemical transformations .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the direct bromination of methylated benzene derivatives. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohols and related compounds has been studied, showing that the presence of electron-donating or -withdrawing groups can significantly affect the bromination outcome . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of bromination reactions in synthesizing polybrominated compounds . These studies provide insights into the synthesis of 2-Bromo-4-methoxy-1,3-dimethylbenzene, suggesting that controlled bromination of a suitably substituted methoxybenzene could yield the desired product.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is influenced by the substituents on the benzene ring. For example, the study of bromine-substituted 9-(2-Methoxy-4,6-dimethylphenyl)fluorenes revealed that the presence of bromo groups affects the rotational barrier about the carbon-carbon bond, indicating that the bromo and methoxy groups can influence the overall conformation and reactivity of the molecule . This information is relevant to understanding the molecular structure of 2-Bromo-4-methoxy-1,3-dimethylbenzene, as the position of the bromo and methoxy groups can impact its chemical behavior.
Chemical Reactions Analysis
Brominated aromatic compounds participate in various chemical reactions. The reactivity of such compounds can be altered by the presence of methoxy and methyl groups, as seen in the regioselective cleavage reaction of the aromatic methylenedioxy ring . Additionally, the radical bromination of 4-methoxy-1,2-dimethylbenzene to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene demonstrates the potential for radical-mediated bromination reactions to occur with these types of molecules . These studies suggest that 2-Bromo-4-methoxy-1,3-dimethylbenzene could undergo similar reactions, such as further bromination or substitution reactions, due to the presence of the reactive bromo group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the intermolecular interactions, such as O→Br charge-transfer interactions, can affect the compound's physical state and solubility . The presence of electron-donating methoxy groups and electron-withdrawing bromo groups can also influence the compound's reactivity and stability. While specific data on 2-Bromo-4-methoxy-1,3-dimethylbenzene is not provided, the studies of related compounds offer valuable information on how such substituents can affect the properties of brominated aromatics.
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Molecular Interactions
2-Bromo-4-methoxy-1,3-dimethylbenzene and its derivatives play a significant role in organic synthesis. For instance, the compound 1-(Dibromomethyl)-4-methoxy-2-methylbenzene is a major product in the radical bromination of 4-methoxy-1,2-dimethylbenzene. This process demonstrates the potential for weak intermolecular O→Br charge-transfer interactions, which are crucial in understanding molecular interactions and synthesis processes (Liu, Kilner, Thornton-Pett, & Halcrow, 2001).
2. Liquid Crystals and Mesogenic Properties
The compound's derivatives are used in synthesizing chiral liquid crystals, a significant area of materials science. For instance, the reaction of pseudo-glucal with Grignard reagents derived from 1-bromo-4-methoxybenzene leads to β-C-aryl glycosides, which are precursors for chiral liquid crystals. These materials' mesogenic properties are influenced by the nature of the substituent on the phenyl ring, indicating its potential in the design and development of new liquid crystal materials (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
3. Photodynamic Therapy and Cancer Treatment
In the field of photodynamic therapy, especially for cancer treatment, derivatives of 2-Bromo-4-methoxy-1,3-dimethylbenzene show promise. For example, the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been reported. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
4. Fluorescent Dyes and Optical Properties
The derivatives of 2-Bromo-4-methoxy-1,3-dimethylbenzene also find applications in the development of fluorescent dyes. The discovery of unexpected dimerization of methoxymethyl-protected xanthone upon treatment with an aryl lithium reagent derived from 2-bromo-1,3-dimethylbenzene led to the construction of dimeric dyes with two directly connected fluorescent xanthone and xanthene units. These dyes exhibit efficient energy transfer and solvent-dependent fluorescence, highlighting their potential in various optical applications (Katori, Azuma, Ishimura, Kuramochi, & Tsubaki, 2015).
Eigenschaften
IUPAC Name |
3-bromo-1-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADYDSCBJSKXOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504509 | |
| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-1,3-dimethylbenzene | |
CAS RN |
23453-90-9 | |
| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



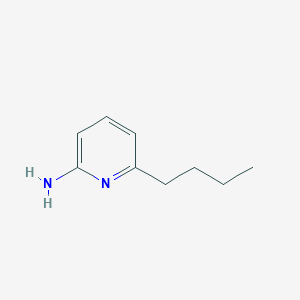
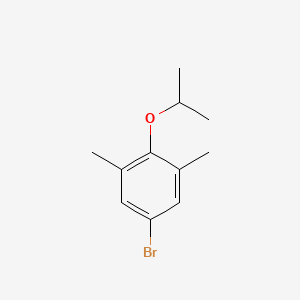
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
